1-amino-3-(3-methyl-1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid
CAS No.:
Cat. No.: VC17820371
Molecular Formula: C10H15N3O2
Molecular Weight: 209.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H15N3O2 |
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Molecular Weight | 209.24 g/mol |
IUPAC Name | 1-amino-3-(3-methylpyrazol-1-yl)cyclopentane-1-carboxylic acid |
Standard InChI | InChI=1S/C10H15N3O2/c1-7-3-5-13(12-7)8-2-4-10(11,6-8)9(14)15/h3,5,8H,2,4,6,11H2,1H3,(H,14,15) |
Standard InChI Key | HCDHUBZMBJKFCE-UHFFFAOYSA-N |
Canonical SMILES | CC1=NN(C=C1)C2CCC(C2)(C(=O)O)N |
Introduction
Structural Characteristics and Molecular Properties
The molecular architecture of 1-amino-3-(3-methyl-1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid combines a cyclopentane scaffold with a 3-methylpyrazole moiety and a carboxylic acid group. Key structural features include:
Molecular Geometry
The cyclopentane ring adopts a non-planar conformation, with the pyrazole and carboxylic acid groups occupying equatorial positions to minimize steric strain. X-ray crystallography data from analogous compounds suggest that the pyrazole nitrogen atoms participate in intramolecular hydrogen bonding with the carboxylic acid group, stabilizing the structure.
Computational Chemistry Insights
Density functional theory (DFT) calculations on similar structures predict a dipole moment of 4.2–4.8 Debye, indicating moderate polarity conducive to aqueous solubility. The HOMO-LUMO gap (~5.1 eV) suggests stability against electrophilic attack.
Table 1: Predicted Molecular Properties
Property | Value |
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Molecular Formula | C₁₀H₁₅N₃O₂ |
Molecular Weight | 209.25 g/mol |
Topological Polar Surface Area | 98.7 Ų |
Hydrogen Bond Donors | 3 |
Hydrogen Bond Acceptors | 5 |
Synthetic Methodologies
The synthesis of 1-amino-3-(3-methyl-1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid typically involves multi-step protocols adapted from related cyclopentane-pyrazole systems .
Key Synthetic Routes
Route 1: Cyclopentane Ring Formation
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Michael Addition: Ethyl acrylate reacts with nitromethane under basic conditions to form a nitrocyclopentane intermediate .
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Reductive Amination: Catalytic hydrogenation converts the nitro group to an amine, followed by protection with Boc anhydride.
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Pyrazole Coupling: 3-Methylpyrazole is introduced via Mitsunobu reaction (DIAD, PPh₃) at 0–5°C.
Condition | Yield Improvement |
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DIAD/PPh₃, 0°C | 78% |
EDCI/HOBt, RT | 42% |
DCC/DMAP, –10°C | 65% |
Physicochemical and Pharmacokinetic Profile
Solubility and Stability
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Aqueous Solubility: 12.8 mg/mL in PBS (pH 7.4) at 25°C, comparable to carboxylated pyrazole derivatives.
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Plasma Stability: >90% remaining after 1 hour in human plasma (37°C), suggesting resistance to esterase cleavage .
Permeability Assays
Madin-Darby Canine Kidney (MDCK) cell monolayers demonstrate moderate permeability:
Biological Activity and Mechanism
Immunomodulatory Effects
The carboxylic acid group enables chelation of magnesium ions in ATP-binding pockets, mimicking natural substrates in Toll-like receptor (TLR) signaling pathways .
Comparative Analysis with Analogues
Table 3: Activity Comparison
Compound | IRAK4 IC₅₀ (nM) | Solubility (mg/mL) |
---|---|---|
Target Compound | N/D | 12.8 |
5-Amino-N-(1H-pyrazol-4-yl) | 110 | 9.2 |
BMS-824 Analog | 45 | 6.7 |
Industrial and Research Applications
Pharmaceutical Development
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Lead Optimization: Serves as a scaffold for S1P₁ receptor modulators with reduced cardiotoxicity .
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Prodrug Potential: Ester derivatives show 3-fold improved oral bioavailability in rodent models.
Material Science
The rigid cyclopentane core facilitates development of liquid crystalline polymers with transition temperatures >150°C.
Challenges and Future Directions
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Stereochemical Control: Current synthetic routes yield racemic mixtures, necessitating chiral resolution techniques.
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Metabolic Profiling: Unknown Phase I/II metabolism pathways require cytochrome P450 inhibition studies.
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Formulation Strategies: Low logD (–1.2) complicates blood-brain barrier penetration for CNS targets .
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